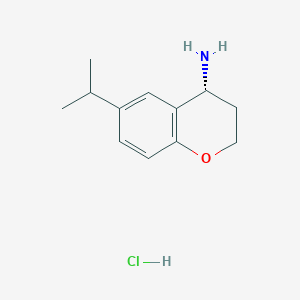

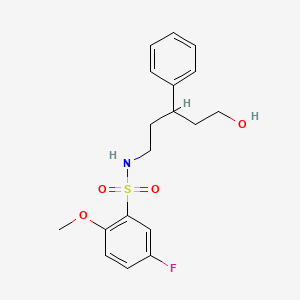

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, commonly known as BTA-1, is a compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. BTA-1 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Corrosion Inhibition

N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Experimental and theoretical studies demonstrated that benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies compared to previously reported inhibitors. These compounds exhibit the potential for both physical and chemical adsorption onto metal surfaces, providing protection against corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount (Hu et al., 2016).

Supramolecular Gelators

Research into N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives has revealed their potential as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentrations. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π interactions and hydrogen bonding, highlighting their potential in the development of novel gel-based materials (Yadav & Ballabh, 2020).

Photophysical Properties

The photophysical properties of benzothiazole derivatives have been explored, revealing their utility in the development of organic materials and pharmaceuticals. These compounds exhibit excited state intramolecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission properties. Their thermal stability up to 200°C makes them suitable for a variety of applications in materials science and as fluorescent probes in biological systems (Padalkar et al., 2011).

Antibacterial Applications

N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds possess significant activity against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications in the development of new antibacterial agents (Obasi et al., 2017).

Antimicrobial Agents

Further studies have synthesized and tested benzothiazole derivatives as antimicrobial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings highlight the potential of benzothiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQAWYEZXHCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)

![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)

![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)